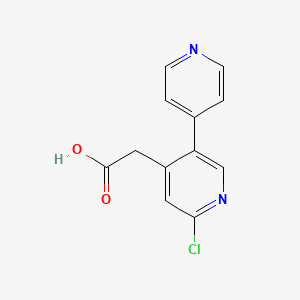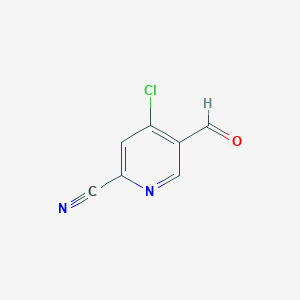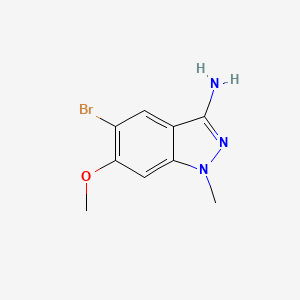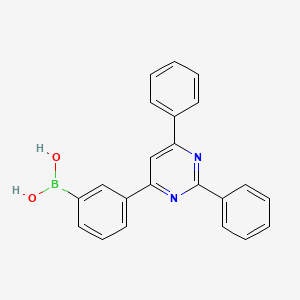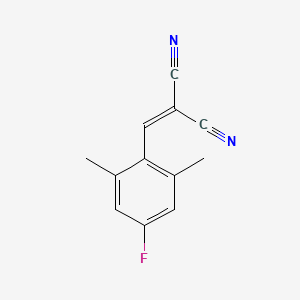
D-Leucine, 2-(hydroxymethyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-2-Amino-2-(hydroxymethyl)-4-methylpentanoic acid is an organic compound with a chiral center, making it optically active This compound is a derivative of amino acids and is known for its unique structural properties, which include an amino group, a hydroxymethyl group, and a methyl group attached to a pentanoic acid backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-2-(hydroxymethyl)-4-methylpentanoic acid typically involves the use of chiral starting materials or chiral catalysts to ensure the production of the desired enantiomer. One common method involves the use of chiral amines in a Strecker synthesis, where an aldehyde reacts with ammonia and hydrogen cyanide to form an aminonitrile, which is then hydrolyzed to yield the amino acid.
Another approach involves the asymmetric hydrogenation of α-keto acids using chiral catalysts. This method provides high enantioselectivity and yields the desired (S)-enantiomer of the amino acid.
Industrial Production Methods
Industrial production of (S)-2-Amino-2-(hydroxymethyl)-4-methylpentanoic acid often employs biocatalytic processes using enzymes such as transaminases or amino acid dehydrogenases. These enzymes catalyze the conversion of precursor molecules into the desired amino acid with high specificity and efficiency. The use of biocatalysts is advantageous due to their mild reaction conditions, environmental friendliness, and ability to produce enantiomerically pure compounds.
化学反応の分析
Types of Reactions
(S)-2-Amino-2-(hydroxymethyl)-4-methylpentanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid group.
Reduction: The amino group can be reduced to form an amine.
Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as halides or alkoxides can be used in the presence of a suitable leaving group.
Major Products Formed
Oxidation: The major product is (S)-2-Amino-2-(carboxymethyl)-4-methylpentanoic acid.
Reduction: The major product is (S)-2-Amino-2-(hydroxymethyl)-4-methylpentane.
Substitution: The major products depend on the nucleophile used, resulting in various substituted derivatives.
科学的研究の応用
(S)-2-Amino-2-(hydroxymethyl)-4-methylpentanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: It serves as a precursor for the synthesis of peptides and proteins.
Medicine: It is investigated for its potential therapeutic effects and as a component in drug design.
Industry: It is used in the production of biodegradable polymers and as a stabilizer in various formulations.
作用機序
The mechanism of action of (S)-2-Amino-2-(hydroxymethyl)-4-methylpentanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The amino group can form hydrogen bonds with active sites of enzymes, while the hydroxymethyl group can participate in various biochemical reactions. These interactions can modulate the activity of enzymes and receptors, leading to various physiological effects.
類似化合物との比較
Similar Compounds
(S)-2-Amino-3-methylbutanoic acid: Similar structure but lacks the hydroxymethyl group.
(S)-2-Amino-2-methylbutanoic acid: Similar structure but lacks the hydroxymethyl group and has a different carbon chain length.
(S)-2-Amino-2-(hydroxymethyl)-3-methylbutanoic acid: Similar structure but has a different position of the methyl group.
Uniqueness
(S)-2-Amino-2-(hydroxymethyl)-4-methylpentanoic acid is unique due to the presence of both an amino group and a hydroxymethyl group on the same carbon atom, which imparts distinct chemical reactivity and biological activity. This combination of functional groups makes it a valuable compound for various applications in research and industry.
特性
分子式 |
C7H15NO3 |
|---|---|
分子量 |
161.20 g/mol |
IUPAC名 |
(2S)-2-amino-2-(hydroxymethyl)-4-methylpentanoic acid |
InChI |
InChI=1S/C7H15NO3/c1-5(2)3-7(8,4-9)6(10)11/h5,9H,3-4,8H2,1-2H3,(H,10,11)/t7-/m0/s1 |
InChIキー |
UKFHHTGBNYQWFD-ZETCQYMHSA-N |
異性体SMILES |
CC(C)C[C@](CO)(C(=O)O)N |
正規SMILES |
CC(C)CC(CO)(C(=O)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


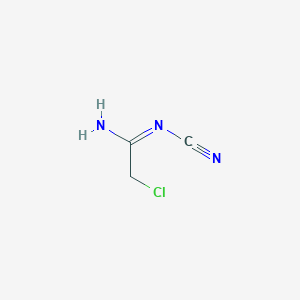
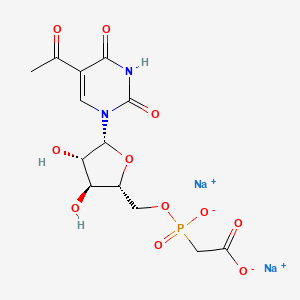
![1-(1-Methyl-1H-benzo[d][1,2,3]triazol-7-yl)ethanone](/img/structure/B13140063.png)

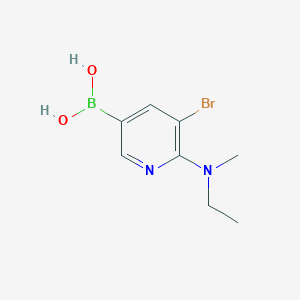

![N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}glycyl-L-threonylglycine](/img/structure/B13140089.png)
